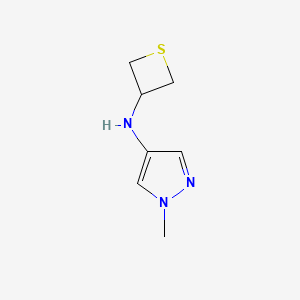![molecular formula C12H12BrNO B15276596 3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
3-bromo-N-[1-(furan-2-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[1-(furan-2-yl)ethyl]aniline is an organic compound with the molecular formula C12H12BrNO It features a bromine atom attached to the benzene ring, an aniline group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with furan-2-yl ethylamine under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-[1-(furan-2-yl)ethyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.
Reduction Reactions: The nitro group in aniline derivatives can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of furan-2-carboxylic acid and related compounds.
Reduction: Formation of 3-bromo-N-[1-(furan-2-yl)ethyl]amine.
Applications De Recherche Scientifique
3-bromo-N-[1-(furan-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[1-(furan-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The bromine atom and furan ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromofuran: Shares the bromine and furan moieties but lacks the aniline group.
N-(furan-2-ylmethyl)aniline: Similar structure but without the bromine atom.
3-bromoaniline: Contains the bromine and aniline groups but lacks the furan ring.
Uniqueness
3-bromo-N-[1-(furan-2-yl)ethyl]aniline is unique due to the combination of the bromine atom, aniline group, and furan ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H12BrNO |
|---|---|
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
3-bromo-N-[1-(furan-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H12BrNO/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3 |
Clé InChI |
MRCKLKUSFSWRHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CO1)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


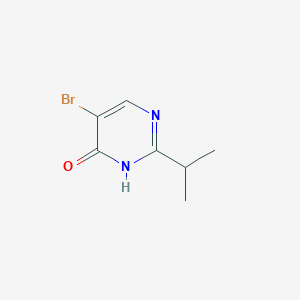
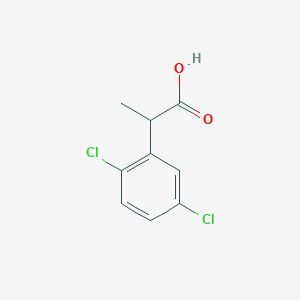

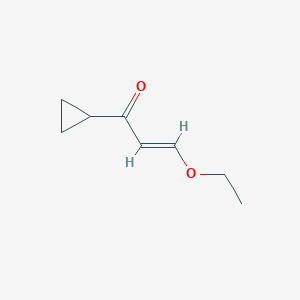
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
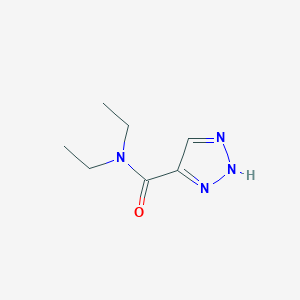
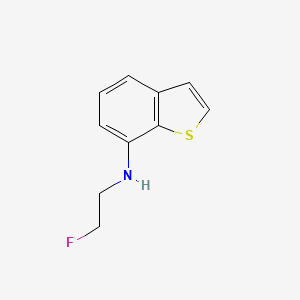

![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)

![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)


